molecular formula C10H12O4 B15055324 5-Pentanoylfuran-2-carboxylic acid

5-Pentanoylfuran-2-carboxylic acid

Cat. No.: B15055324
M. Wt: 196.20 g/mol
InChI Key: YDLFJJPMKSRNOO-UHFFFAOYSA-N
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Description

5-Pentanoylfuran-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentanoylfuran-2-carboxylic acid typically involves the acylation of furan derivatives. One common method is the Friedel-Crafts acylation reaction, where furan is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Pentanoylfuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Pentanoylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Pentanoylfuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.

    5-Hydroxymethylfurfural: A precursor for various furan-based chemicals.

    5-Formylfuran-2-carboxylic acid: An intermediate in the synthesis of other furan derivatives.

Uniqueness

5-Pentanoylfuran-2-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

5-pentanoylfuran-2-carboxylic acid

InChI

InChI=1S/C10H12O4/c1-2-3-4-7(11)8-5-6-9(14-8)10(12)13/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

YDLFJJPMKSRNOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C(O1)C(=O)O

Origin of Product

United States

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